molecular formula C19H20N2O3S B019505 Pioglitazone-d4 (major) CAS No. 1134163-31-7

Pioglitazone-d4 (major)

货号: B019505
CAS 编号: 1134163-31-7
分子量: 360.5 g/mol
InChI 键: HYAFETHFCAUJAY-YQUBHJMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pioglitazone-d4 (major) is a deuterated form of pioglitazone, a thiazolidinedione class compound used primarily as an anti-diabetic medication. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and metabolic profile. Pioglitazone-d4 (major) is often used in scientific research to study the pharmacokinetics and metabolic pathways of pioglitazone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone-d4 (major) involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of Pioglitazone-d4 (major) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.

化学反应分析

Types of Reactions

Pioglitazone-d4 (major) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites that retain the deuterium atoms, allowing for detailed pharmacokinetic studies.

科学研究应用

Pharmacokinetic Studies

Pioglitazone-d4 as an Internal Standard:
Pioglitazone-d4 is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of pioglitazone and its metabolites in biological samples. This is crucial for accurate pharmacokinetic profiling.

  • Methodology: A high-performance liquid chromatographic method was developed to simultaneously estimate pioglitazone, keto pioglitazone, and hydroxy pioglitazone in human plasma. The use of pioglitazone-d4 as an internal standard enhances the reliability of the assay by compensating for variability in sample preparation and analysis .
CompoundConcentration Range (ng/mL)
Pioglitazone18.9 - 2994.4
Keto Pioglitazone (M-III)3.23 - 512.60
Hydroxy Pioglitazone (M-IV)10.1 - 1603.8

Neurodegenerative Disease Research

Recent studies have highlighted the potential of pioglitazone, including its deuterated form, in treating neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that pioglitazone can ameliorate synaptic defects associated with AD by inhibiting hyper-activation of cyclin-dependent kinase 5 (Cdk5), a critical factor in tau phosphorylation and neurodegeneration.

  • Case Study: In a study using APP/PS1 mice models, administration of pioglitazone improved spatial memory and long-term potentiation (LTP) by reducing Cdk5 activity through degradation of the p35 protein. This suggests a promising therapeutic role for pioglitazone in AD treatment .

Bioequivalence Studies

The analytical methods involving pioglitazone-d4 are essential for bioequivalence studies, which assess whether different formulations of the drug provide similar bioavailability and therapeutic effects.

  • Application: A validated LC-MS/MS method utilizing pioglitazone-d4 has been employed to ensure accurate measurement of drug levels in clinical trials, supporting regulatory submissions for new formulations .

Clinical Toxicology

Pioglitazone-d4 is also applicable in clinical toxicology to trace and quantify drug levels in various biological matrices. Its isotopic labeling allows for precise differentiation from endogenous compounds during toxicological assessments.

  • Study Insight: The use of deuterated compounds like pioglitazone-d4 aids in forensic toxicology investigations by providing clear analytical results without interference from naturally occurring substances .

作用机制

Pioglitazone-d4 (major) exerts its effects by acting as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This enhances insulin sensitivity and improves glycemic control.

相似化合物的比较

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used for the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

    Ciglitazone: An experimental thiazolidinedione with similar properties.

Uniqueness of Pioglitazone-d4 (major)

Pioglitazone-d4 (major) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing more accurate and detailed data compared to non-deuterated compounds.

生物活性

Pioglitazone-d4 is a deuterated analog of pioglitazone, a well-known thiazolidinedione used primarily in the management of type 2 diabetes mellitus. As a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), pioglitazone-d4 plays a significant role in enhancing insulin sensitivity and modulating metabolic processes. This article explores the biological activity of pioglitazone-d4, including its pharmacodynamics, therapeutic applications, and research findings.

  • Molecular Formula : C19_{19}H16_{16}D4_{4}N2_{2}O3_{3}S
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 1134163-31-7

Pioglitazone-d4 functions as a potent and selective PPARγ agonist, with binding affinities (EC50) of approximately 0.93 μM for human PPARγ and 0.99 μM for mouse PPARγ . Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity in target tissues such as adipose tissue, liver, and skeletal muscle .

Biological Activity

The biological activity of pioglitazone-d4 is characterized by several key effects:

  • Insulin Sensitization : Enhances insulin sensitivity, reducing blood glucose levels in diabetic models.
  • Lipid Profile Improvement : Associated with decreased triglycerides and increased high-density lipoprotein cholesterol (HDL-C) levels .
  • Anti-inflammatory Effects : Modulates inflammatory markers and improves vascular reactivity, which may have implications for cardiovascular health in diabetic patients .

Clinical Studies

A review of clinical trials involving pioglitazone has shown mixed results regarding patient-oriented outcomes. While metabolic control (measured via HbA1c levels) did not demonstrate significant improvements compared to other antidiabetic agents, pioglitazone was noted to increase the incidence of edema .

Case Studies

  • Impact on Morphine Dependence : A study indicated that pioglitazone could enhance morphine dependence in mice, suggesting potential interactions with opioid pathways .
  • Cardiovascular Risk Factors : Research indicates that pioglitazone may reduce certain cardiovascular risk factors in patients with diabetes, although the evidence remains inconclusive regarding overall mortality benefits .

Comparative Analysis with Other Thiazolidinediones

Compound NameStructure TypeKey Features
PioglitazoneThiazolidinedioneSelective PPARγ agonist; improves insulin sensitivity.
RosiglitazoneThiazolidinedioneSimilar action; associated with cardiovascular risks.
TroglitazoneThiazolidinedioneWithdrawn due to liver toxicity; less selective than pioglitazone.
DapagliflozinSGLT2 InhibitorDifferent mechanism; targets glucose reabsorption in kidneys.

属性

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649422
Record name 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134163-31-7
Record name 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone-d4 (major)
Reactant of Route 2
Pioglitazone-d4 (major)
Reactant of Route 3
Reactant of Route 3
Pioglitazone-d4 (major)
Reactant of Route 4
Pioglitazone-d4 (major)
Reactant of Route 5
Pioglitazone-d4 (major)
Reactant of Route 6
Pioglitazone-d4 (major)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。